molecular formula C19H16N4O5S B3446741 4-methyl-N-(3-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide

4-methyl-N-(3-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide

Cat. No. B3446741
M. Wt: 412.4 g/mol
InChI Key: DQTKIEVZKQDUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(3-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research for its ability to inhibit certain enzymes and proteins.

Scientific Research Applications

4-methyl-N-(3-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide has been extensively used in scientific research as an inhibitor of various enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in certain types of cancer cells. This inhibition can lead to a decrease in tumor growth and metastasis. Additionally, this compound has been used as an inhibitor of the protein tyrosine phosphatase 1B, which has been implicated in the development of type 2 diabetes and obesity.

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide involves binding to the active site of the targeted enzyme or protein. This binding can lead to a conformational change in the protein, which can inhibit its activity. The specificity of this compound for certain enzymes and proteins is due to the unique chemical structure of the molecule, which allows it to interact with specific amino acid residues in the active site of the target protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-N-(3-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide are dependent on the specific enzyme or protein that it inhibits. Inhibition of carbonic anhydrase IX can lead to a decrease in tumor growth and metastasis, while inhibition of protein tyrosine phosphatase 1B can improve insulin sensitivity and glucose tolerance in individuals with type 2 diabetes and obesity.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-N-(3-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively inhibit the activity of these targets without affecting other proteins in the cell. Additionally, the compound has a relatively low toxicity, which makes it suitable for use in in vivo studies.
One limitation of using this compound is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in a controlled manner. Additionally, the compound has a relatively short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research involving 4-methyl-N-(3-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase IX and protein tyrosine phosphatase 1B. Additionally, researchers are exploring the use of this compound in combination with other drugs or therapies to enhance its effectiveness in treating cancer and metabolic disorders. Finally, there is interest in studying the pharmacokinetics and pharmacodynamics of this compound in greater detail to better understand its mechanism of action and potential therapeutic uses.

properties

IUPAC Name

4-methyl-N-(3-nitrophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5S/c1-13-8-9-14(19(24)21-15-5-4-6-16(12-15)23(25)26)11-17(13)29(27,28)22-18-7-2-3-10-20-18/h2-12H,1H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTKIEVZKQDUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(3-nitrophenyl)-3-(pyridin-2-ylsulfamoyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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